molecular formula C10H8BrNO2 B3388540 Methyl 3-bromo-5-(cyanomethyl)benzoate CAS No. 878741-84-5

Methyl 3-bromo-5-(cyanomethyl)benzoate

Cat. No.: B3388540
CAS No.: 878741-84-5
M. Wt: 254.08 g/mol
InChI Key: HHMMDHGCCRYVID-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(cyanomethyl)benzoate (CAS 878741-84-5) is a high-value aromatic ester with the molecular formula C 10 H 8 BrNO 2 and a molecular weight of 254.08 . This compound is characterized by two highly reactive functional groups—a bromo substituent and a cyanomethyl chain—on its benzoate core, making it an important and versatile building block in organic synthesis . Its primary research value lies in its application as a key pharmaceutical intermediate, particularly in the development of sophisticated small-molecule therapeutics . The distinct reactivity of its functional groups allows for diverse chemical transformations; the bromo group is an effective site for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of biaryl systems, while the electron-withdrawing nitrile group enhances the acidity of the adjacent methylene protons, facilitating alkylation or condensation reactions . Researchers extensively utilize this compound in the synthesis of targeted chemical entities, including potential anticancer agents and other fine chemicals . The compound's structure, defined by the SMILES string COC(=O)C1=CC(=CC(=C1)CC#N)Br, provides a multi-functional scaffold for constructing complex molecular architectures . This product is intended for research and development purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 3-bromo-5-(cyanomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8/h4-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMMDHGCCRYVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301217318
Record name Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester
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Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878741-84-5
Record name Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester
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Record name Benzoic acid, 3-bromo-5-(cyanomethyl)-, methyl ester
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Record name methyl 3-bromo-5-(cyanomethyl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis begins with m-toluic acid.

    Acylation Reaction: Sulphone chloride is added to m-toluic acid for an acylation reaction.

    Chlorination Reaction: Liquid chlorine is introduced for a chlorination reaction.

    Esterification Reaction: Non-aqueous methanol is added dropwise to the reaction mixture for esterification, forming the ester.

    Cyanation Reaction: Toluene and sodium cyanide are added to the reaction mixture, and the temperature is raised for backflow.

Industrial Production Methods: The industrial production of methyl 3-bromo-5-(cyanomethyl)benzoate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-bromo-5-(cyanomethyl)benzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidation of the cyanomethyl group can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Scientific Research Applications

Organic Synthesis

Methyl 3-bromo-5-(cyanomethyl)benzoate serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it valuable in the development of more complex molecules.

  • Cyanomethylation Reactions : This compound can participate in cyanomethylation reactions, where it acts as a reagent to introduce cyanomethyl groups into other organic substrates. Such reactions are crucial for synthesizing compounds with biological activity .
  • Synthesis of Pharmaceuticals : The compound is particularly relevant in the synthesis of pharmaceutical agents. It can be used to create derivatives that exhibit therapeutic properties, including anti-cancer and anti-inflammatory activities . For instance, it is involved in the preparation of compounds that target specific biological pathways, such as those mediated by MYC oncogenes .

Pharmaceutical Applications

This compound has shown promise in medicinal chemistry due to its ability to serve as a building block for various drug candidates.

  • Drug Development : The compound is utilized in the synthesis of novel drugs aimed at treating diseases like cancer and cardiovascular disorders. Its derivatives have been explored for their potential to inhibit specific protein interactions critical for tumor growth and progression .
  • Research on Anticancer Agents : Recent studies have highlighted its role in developing small molecule inhibitors that disrupt protein-protein interactions essential for tumorigenesis. Such inhibitors represent a new class of anticancer agents that could provide effective treatment options .

Material Science

In addition to its applications in pharmaceuticals, this compound is also explored for its potential use in materials science.

  • Liquid Crystal Materials : The compound can be a precursor for synthesizing liquid crystal materials used in display technologies. Its structural features enable the formation of liquid crystalline phases that are essential for developing advanced electronic displays .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(cyanomethyl)benzoate involves its interaction with various molecular targets and pathways. The bromine atom and cyanomethyl group play crucial roles in its reactivity and interactions. The compound can act as a substrate for enzymes or as a ligand for receptors, influencing biological processes and chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of substituted benzoates allows for tailored reactivity in organic synthesis. Below is a comparative analysis of Methyl 3-bromo-5-(cyanomethyl)benzoate with its analogs:

Structural and Functional Group Comparisons

Compound Name Substituents (Position) Key Functional Groups Molecular Formula CAS Number Similarity Index
This compound Br (3), -CH₂CN (5) Bromine, cyanomethyl, ester C₁₀H₈BrNO₂ N/A* Reference
Methyl 3-bromo-5-methylbenzoate Br (3), -CH₃ (5) Bromine, methyl, ester C₉H₉BrO₂ 478375-40-5 1.00
Methyl 3-bromo-5-(hydroxymethyl)benzoate Br (3), -CH₂OH (5) Bromine, hydroxymethyl, ester C₁₀H₁₀BrO₃ 307353-32-8 1.00
Methyl 3-bromo-5-cyanobenzoate Br (3), -CN (5) Bromine, nitrile, ester C₁₀H₇BrNO₂ 453566-15-9 0.90
Methyl 3-bromo-5-(methoxymethyl)benzoate Br (3), -CH₂OCH₃ (5) Bromine, methoxymethyl, ester C₁₁H₁₃BrO₃ 1536222-27-1 N/A
Methyl 4-(cyanomethyl)benzoate -CH₂CN (4) Cyanomethyl, ester C₁₀H₉NO₂ 685878-18-6 N/A

Notes:

  • Similarity Index : Based on Tanimoto coefficients or structural overlap (where available).

Physical and Spectral Properties

  • Polarity and Solubility: The cyanomethyl group increases polarity relative to methyl or tert-butyl analogs (e.g., Methyl 3-bromo-5-(tert-butyl)benzoate, CAS 560131-64-8 ), enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO).
  • Spectroscopic Signatures: ¹H NMR: The cyanomethyl group exhibits a triplet for -CH₂- (δ ~2.8–3.2 ppm) and absence of hydroxyl protons, distinguishing it from Methyl 3-bromo-5-(hydroxymethyl)benzoate (δ ~4.5 ppm for -CH₂OH) . IR: Strong nitrile absorption (~2240 cm⁻¹) contrasts with ester carbonyl (~1720 cm⁻¹) and bromine C-Br (~600 cm⁻¹) signals .

Toxicity and Handling

  • Cyanomethyl Group: Potential toxicity due to cyanide release under extreme conditions (e.g., acidic hydrolysis), requiring precautions absent in methyl or methoxymethyl analogs .
  • Bromine : Similar handling requirements as other brominated benzoates (e.g., avoid inhalation, use PPE) .

Biological Activity

Methyl 3-bromo-5-(cyanomethyl)benzoate is an organic compound with a unique structural composition that influences its biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9BrNO2C_{10}H_{9}BrNO_{2}. Its structure features a bromine atom at the 3-position and a cyanomethyl group at the 5-position of the benzoate ring, which contributes to its chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example, it has been tested against various cancer cell lines, demonstrating cytotoxic effects through mechanisms such as:

  • DNA Intercalation : Similar compounds have shown that flat structural fragments enhance anticancer potency by intercalating with DNA, disrupting replication processes .
  • Cell Viability Reduction : In vitro studies have reported IC50 values (the concentration required to inhibit cell viability by 50%) as low as 0.051 µM against pancreatic cancer cells, suggesting potent antiproliferative effects .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, its analogs have shown promising results in inhibiting mushroom tyrosinase, a key enzyme involved in melanin synthesis. The IC50 values for some derivatives indicate strong inhibition compared to standard inhibitors like kojic acid .

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study assessed this compound's effects on pancreatic cancer cell lines (Panc-1 and BxPC-3). The compound exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .
  • Mechanistic Insights :
    • Research into the mechanisms revealed that the presence of the cyanomethyl group facilitates interactions with cellular targets, enhancing its biological activity. Studies suggest that modifications in the structure can lead to variations in potency and selectivity against different cancer types .

Comparative Analysis of Related Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

Compound NameKey FeaturesIC50 Values (µM)
This compoundContains cyanomethyl group; potent anticancer agent~0.051
Methyl 3-bromo-5-methoxybenzoateLacks cyanomethyl; different reactivityNot specified
Methyl 3-bromo-5-chlorobenzoateContains chlorine instead; reduced biological activityNot specified

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-5-(cyanomethyl)benzoate, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate precursor. A common route starts with bromination of methyl 5-(cyanomethyl)benzoate using liquid bromine (Br₂) in the presence of Fe³⁺ as a catalyst, followed by purification via crystallization . To enhance regioselectivity, reaction conditions such as temperature (0–25°C), solvent polarity (e.g., dichloromethane), and stoichiometric control of Br₂ are critical. Alternative pathways include cyanomethylation of methyl 3-bromobenzoate using cyanomethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C3, cyanomethyl at C5) and confirms ester integrity via carbonyl signals (~168–170 ppm) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₀H₈BrNO₂; ~268.06 g/mol) and detects impurities. Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
  • FT-IR : Confirms functional groups (C≡N stretch: ~2240 cm⁻¹; ester C=O: ~1720 cm⁻¹) .

Q. What are the common reaction pathways for this compound in organic synthesis?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution (SNAr) : The bromine substituent undergoes substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Cyano Group Transformations : The cyanomethyl group can be hydrolyzed to carboxylic acids (H₂SO₄/H₂O) or reduced to amines (LiAlH₄) .
  • Ester Hydrolysis : Controlled hydrolysis (NaOH/MeOH) yields the free benzoic acid derivative for further coupling reactions .

Advanced Research Questions

Q. How can contradictions in reaction yields between bromination methods be systematically resolved?

  • Methodological Answer : Discrepancies often arise from competing side reactions (e.g., di-bromination or ring oxidation). To address this:
  • Kinetic Studies : Monitor reaction progress via in-situ FT-IR or GC-MS to identify intermediate species and optimize stopping points .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance electrophilic bromine activation, while non-polar solvents (toluene) reduce byproduct formation .
  • Catalyst Tuning : Fe³⁺ vs. AlCl₃ catalysts influence Br₂ activation; Fe³⁺ favors mono-bromination due to milder Lewis acidity .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a directing group, facilitating ortho/para electrophilic attacks. In Suzuki-Miyaura couplings:
  • Pd Catalysis : Pd(PPh₃)₄ mediates coupling with boronic acids, where the electron-withdrawing cyano group stabilizes the transition state .
  • Base Optimization : Na₂CO₃ in THF/H₂O (3:1) minimizes ester hydrolysis while maintaining Pd activity .
    Computational DFT studies suggest that the cyanomethyl group’s electron-withdrawing nature lowers the LUMO energy, enhancing oxidative addition rates .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence-based assays. Replace bromine with Cl/I or modify the cyanomethyl group to amides to assess binding affinity changes .
  • Molecular Docking : Use AutoDock Vina to model interactions with protein active sites. The bromine and cyano groups often occupy hydrophobic pockets, while the ester enhances solubility .
  • Pharmacokinetic Profiling : Evaluate metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cell assays) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., di-bromination) .
  • Crystallization Optimization : Use solvent mixtures (EtOAc/hexane) for gradient recrystallization to remove trace impurities .
  • In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-bromo-5-(cyanomethyl)benzoate
Reactant of Route 2
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Methyl 3-bromo-5-(cyanomethyl)benzoate

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